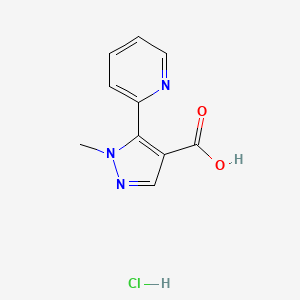
4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O3 It is a derivative of butenone, featuring both ethoxy and methoxy substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one typically involves the condensation of 3-ethoxy-2-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques such as column chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one: Contains a hydroxy group in addition to the methoxy group.
4-(2-Methoxyphenyl)but-3-en-2-one: Features a methoxy group at a different position on the phenyl ring.
Uniqueness
4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(E)-4-(3-ethoxy-2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O3/c1-4-16-12-7-5-6-11(13(12)15-3)9-8-10(2)14/h5-9H,4H2,1-3H3/b9-8+ |
Clé InChI |
OPRIUPDQKQPZET-CMDGGOBGSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1OC)/C=C/C(=O)C |
SMILES canonique |
CCOC1=CC=CC(=C1OC)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


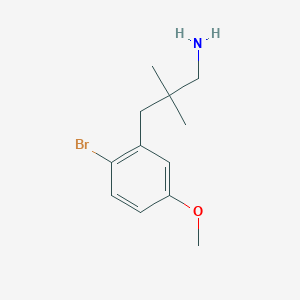
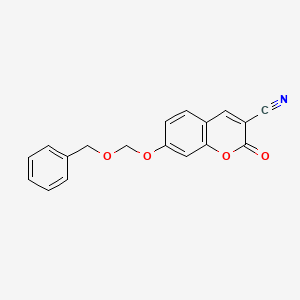

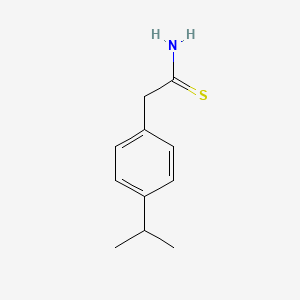
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
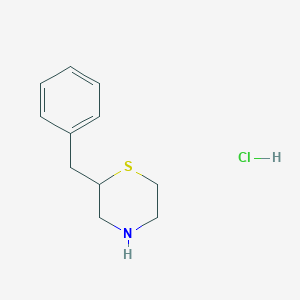
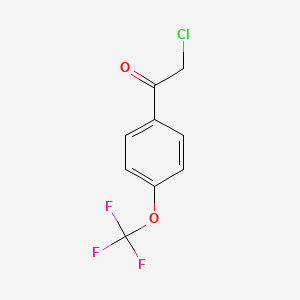
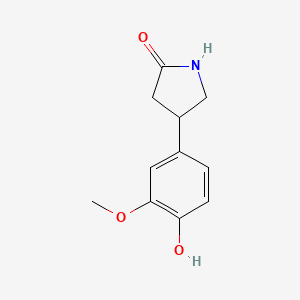

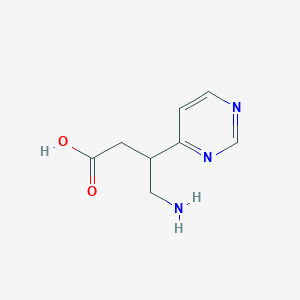
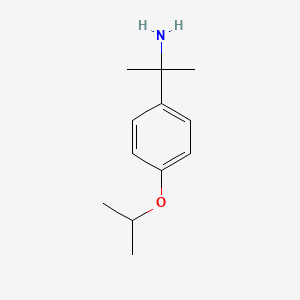
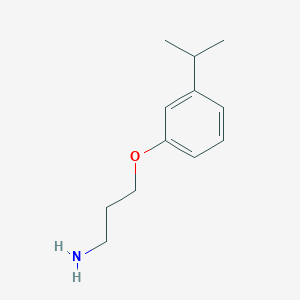
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
